2,6-BIS(CHLOROMETHYL)-P-TOLYL ACETATE
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Overview
Description
2,6-BIS(CHLOROMETHYL)-P-TOLYL ACETATE is a chemical compound with the molecular formula C11H12Cl2O2. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS(CHLOROMETHYL)-P-TOLYL ACETATE typically involves the chloromethylation of p-tolyl acetate. This reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-BIS(CHLOROMETHYL)-P-TOLYL ACETATE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Major products are carboxylic acids or aldehydes.
Reduction: Alcohols are the primary products formed.
Scientific Research Applications
2,6-BIS(CHLOROMETHYL)-P-TOLYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-BIS(CHLOROMETHYL)-P-TOLYL ACETATE involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the modification of biological macromolecules such as DNA and proteins. This property is exploited in various biochemical and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
- 2,4-BIS(CHLOROMETHYL)-1,3,5-TRIMETHYLBENZENE
- 2,6-BIS(CHLOROMETHYL)-4-METHYLPHENOL
- 2,6-BIS(CHLOROMETHYL)PYRIDINE
Uniqueness
2,6-BIS(CHLOROMETHYL)-P-TOLYL ACETATE is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
19228-70-7 |
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Molecular Formula |
C11H12Cl2O2 |
Molecular Weight |
247.12 |
Origin of Product |
United States |
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